Cas no 63010-74-2 (4,5-dichloro-2-methyl-quinoline)

4,5-dichloro-2-methyl-quinoline 化学的及び物理的性質

名前と識別子

-

- 4,5-dichloro-2-methyl-quinoline

- Thiazole, 4,5-dichloro-2-methoxy-

- 4,5-Dichlor-2-methyl-chinolin

- CTK2C8683

- 4,5-Dichlorchinaldin

- 4,5-dichloro-2-methylquinoline

- 4,5-Dichlor-2-methoxythiazol

- 4,5-dichloro-2-methoxy-thiazole

- CS-0454354

- DB-305246

- MFCD11974966

- 63010-74-2

- SB69080

- SCHEMBL4748400

- I11678

- EN300-26285150

- AKOS005264385

-

- MDL: MFCD11974966

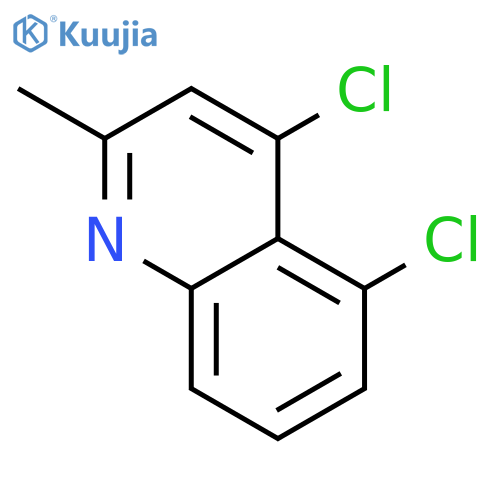

- インチ: InChI=1S/C10H7Cl2N/c1-6-5-8(12)10-7(11)3-2-4-9(10)13-6/h2-5H,1H3

- InChIKey: ZVFJONOGDIDNDM-UHFFFAOYSA-N

- ほほえんだ: CC1=NC2=CC=CC(=C2C(=C1)Cl)Cl

計算された属性

- せいみつぶんしりょう: 210.9955546g/mol

- どういたいしつりょう: 210.9955546g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 186

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 12.9Ų

4,5-dichloro-2-methyl-quinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97314-25G |

4,5-dichloro-2-methyl-quinoline |

63010-74-2 | 95% | 25g |

¥ 22,407.00 | 2023-03-10 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97314-1G |

4,5-dichloro-2-methyl-quinoline |

63010-74-2 | 95% | 1g |

¥ 2,237.00 | 2023-03-10 | |

| Chemenu | CM143177-1g |

4,5-Dichloro-2-methylquinoline |

63010-74-2 | 95% | 1g |

$380 | 2021-08-05 | |

| TRC | D438605-2.5g |

4,5-Dichloro-2-methylquinoline |

63010-74-2 | 2.5g |

$ 185.00 | 2022-06-05 | ||

| Enamine | EN300-26285150-5.0g |

4,5-dichloro-2-methylquinoline |

63010-74-2 | 95% | 5.0g |

$1530.0 | 2024-06-18 | |

| Enamine | EN300-26285150-0.25g |

4,5-dichloro-2-methylquinoline |

63010-74-2 | 95% | 0.25g |

$216.0 | 2024-06-18 | |

| Enamine | EN300-26285150-10.0g |

4,5-dichloro-2-methylquinoline |

63010-74-2 | 95% | 10.0g |

$2269.0 | 2024-06-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97314-50G |

4,5-dichloro-2-methyl-quinoline |

63010-74-2 | 95% | 50g |

¥ 35,851.00 | 2023-03-10 | |

| Enamine | EN300-26285150-1g |

4,5-dichloro-2-methylquinoline |

63010-74-2 | 95% | 1g |

$528.0 | 2023-09-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97314-250mg |

4,5-dichloro-2-methyl-quinoline |

63010-74-2 | 95% | 250mg |

¥979.0 | 2024-04-18 |

4,5-dichloro-2-methyl-quinoline 関連文献

-

2. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819

-

Alastair J. Florence CrystEngComm, 2013,15, 2174-2174

-

Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197

-

Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

-

Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577

-

Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192

-

Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136

4,5-dichloro-2-methyl-quinolineに関する追加情報

Comprehensive Overview of 4,5-Dichloro-2-methyl-quinoline (CAS No. 63010-74-2): Properties, Applications, and Industry Trends

4,5-Dichloro-2-methyl-quinoline (CAS No. 63010-74-2) is a halogenated quinoline derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its versatile structural framework. This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds known for their broad biological activities. The presence of chlorine substituents at the 4 and 5 positions, along with a methyl group at the 2-position, enhances its reactivity and potential applications in synthetic chemistry.

In recent years, the demand for functionalized quinolines like 4,5-Dichloro-2-methyl-quinoline has surged, driven by their role as intermediates in the synthesis of antimalarial drugs, antimicrobial agents, and organic light-emitting diodes (OLEDs). Researchers frequently search for "quinoline derivatives in drug discovery" or "CAS 63010-74-2 applications," reflecting the compound's relevance in cutting-edge scientific fields. Its unique electronic properties also make it a candidate for material science innovations, particularly in photovoltaic cells and catalysis.

The synthesis of 4,5-Dichloro-2-methyl-quinoline typically involves Skraup or Doebner-Miller reactions, followed by halogenation steps. Industry professionals often inquire about "optimized synthesis routes for halogenated quinolines" or "scalable production methods," highlighting the need for cost-effective and sustainable manufacturing processes. Advances in green chemistry have further spurred interest in eco-friendly quinoline synthesis, aligning with global sustainability goals.

From a structural-activity relationship (SAR) perspective, the chloro and methyl groups in 4,5-Dichloro-2-methyl-quinoline contribute to its lipophilicity and binding affinity, making it a valuable scaffold for medicinal chemistry. Searches like "quinoline-based inhibitors" or "CAS 63010-74-2 biological activity" underscore its potential in targeted therapy development. Additionally, its stability under various pH conditions expands its utility in formulation science.

Emerging trends also link 4,5-Dichloro-2-methyl-quinoline to corrosion inhibition studies, particularly in industrial coatings. Queries such as "quinolines as corrosion inhibitors" reflect cross-disciplinary applications. Furthermore, its role in fluorescence probes for bioimaging is being explored, addressing the growing demand for diagnostic tools in healthcare.

In summary, 4,5-Dichloro-2-methyl-quinoline (CAS No. 63010-74-2) is a multifaceted compound with applications spanning pharmaceuticals, agrochemicals, and advanced materials. Its adaptability to modern research needs—from drug design to sustainable technology—ensures its continued prominence in scientific literature and industrial workflows.

63010-74-2 (4,5-dichloro-2-methyl-quinoline) 関連製品

- 1226062-60-7(3-[4-(Propan-2-yl)phenyl]pyridine-2-carboxylic acid)

- 1015682-09-3(4-Methyl-N-(4-methyl-2-thiazolyl)-6-(methylthio)-2-(2-thienyl)-5-pyrimidinecarboxamide)

- 1531992-54-7(1-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde)

- 953938-98-2(2-{(2,4-dichlorophenyl)methylsulfanyl}-5-phenyl-1H-imidazole)

- 2219374-02-2(3-bromo-5-chloro-1-methyl-1H-pyrazolo4,3-dpyrimidin-7-amine)

- 2034585-28-7(N-{2-[5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-2-(2-fluorophenoxy)acetamide)

- 1543455-71-5(methyl 1-cyclopentylpiperidine-2-carboxylate)

- 172089-14-4(Fmoc-1-amino-4,7,10-trioxa-13-tridecanamine succinimic acid)

- 2171849-35-5(1-(bromomethyl)-4',4'-dimethyl-3-oxaspirobicyclo3.1.0hexane-2,1'-cyclohexane)

- 92404-70-1(3-bromofuro3,2-cpyridine)